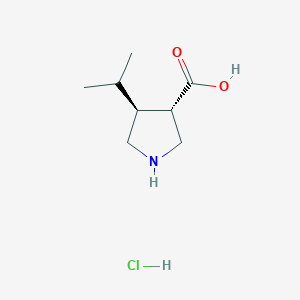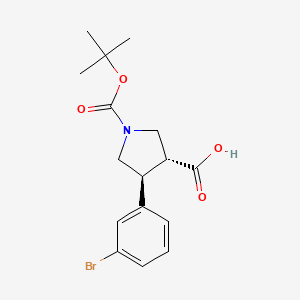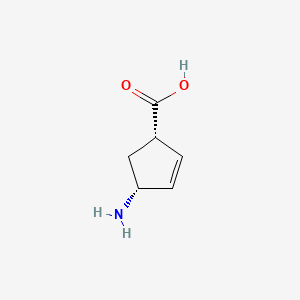![molecular formula (C₄₂H₆₄S₄)n B1142357 ポリ(2,5-ビス(3-テトラデシルチオフェン-2-イル)チエノ[3,2-b]チオフェン) CAS No. 888491-19-8](/img/no-structure.png)
ポリ(2,5-ビス(3-テトラデシルチオフェン-2-イル)チエノ[3,2-b]チオフェン)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) is an organic semiconductor material that has gained significant attention in recent years due to its unique electronic and optical properties. PBTTT is a conjugated polymer with a thiophene-based backbone, and is composed of alternating thiophene and thieno[3,2-b]thiophene rings. It has a high electron mobility, a wide optical band gap, and good thermal stability, making it an attractive material for a variety of applications.
科学的研究の応用
ガスセンシング
PBTTT-C14は、25℃での有毒アンモニア(NH3)ガスの選択的センシングの可能性を秘めた溶液プロセス可能な有機薄膜トランジスタを開発するために使用されてきました {svg_1}。このデバイスは、湿度環境下でのエタノールとブタノールガスの混合物の存在下でも、さまざまなレベルのアンモニア濃度において、非常に応答性の高い挙動を示します {svg_2}。このデバイスは、検出限界が2 ppm、応答時間が30秒、回復時間が40秒です {svg_3}。
トランジスタの製造
PBTTT-C14薄膜は、トップコンタクト、ボトムゲートトランジスタの活性層として使用されてきました {svg_4}。クロロベンゼン蒸気による溶媒蒸気アニール(SVA)をさまざまな種類のPBTTT-C14薄膜に対して行い、その結果、分子ラメラ間隔が減少し、電界効果移動度が向上しました {svg_5}。
有機太陽電池
PBTTT-C14は、有機太陽電池の製造に使用されています {svg_6}。そのユニークな構造により、有機太陽電池の電力変換効率(PCE)の向上など、さまざまな用途が可能です {svg_7}。
電界効果トランジスタ
PBTTT-C14は、有機電界効果トランジスタ(OFET)の製造に使用されています {svg_8}。この化合物のユニークな構造と特性は、これらのデバイスでの使用に適しています。
有機光起電力
PBTTT-C14ベースの共役ポリマーは、フラーレンやP3HTと組み合わせて、有機光起電力(OPV)の製造に使用できる可能性があります {svg_9}。
フォトダイオード
PBTTT-C14ベースの共役ポリマーは、フォトダイオードの製造にも使用できます {svg_10}。これらのデバイスは光を電流に変換し、PBTTT-C14の特性は、この用途に適しています {svg_11}。
作用機序
Target of Action
PBTTT-C14 is primarily used as a semiconducting material in the fabrication of organic thin-film transistors . Its primary targets are the organic channels in these transistors, where it plays a crucial role in conducting charge .
Mode of Action
PBTTT-C14 interacts with its targets by forming an organic channel in thin-film transistors . This polymer exhibits a highly responsive behavior at different levels of ammonia concentrations . The interaction results in notable changes in the transistor parameters, including channel mobility, threshold voltage, and the on-off ratio .
Biochemical Pathways
The electrostatic and chemical interaction between gases and the PBTTT-C14 semiconductor is key to its sensing mechanism .
Pharmacokinetics
Its semiconductor properties, such as charge carrier mobility, are crucial for its function .
Result of Action
The result of PBTTT-C14’s action is the creation of a responsive and selective sensor for toxic ammonia gas . The sensor can detect ammonia concentrations as low as 2 ppm, with a response time of 30 seconds and a recovery time of 40 seconds .
Action Environment
The performance of PBTTT-C14 is influenced by environmental factors. For instance, the sensor’s performance has been tested in humid environmental conditions .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) can be achieved through a polymerization reaction of the monomer 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene. The polymerization can be carried out using either chemical or electrochemical methods.", "Starting Materials": [ "2,5-dibromo-3-tetradecylthiophene", "2,5-dibromo-3-thiophen-2-ylthiophene", "Pd(PPh3)4", "CuI", "K2CO3", "DMF", "THF", "NMP", "LiClO4", "Acetonitrile", "Tetrabutylammonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Synthesis of 2,5-dibromo-3-tetradecylthiophene by reacting tetradecylmagnesium bromide with 2,5-dibromo thiophene in THF.", "Step 2: Synthesis of 2,5-dibromo-3-thiophen-2-ylthiophene by reacting 2,5-dibromo thiophene with thiophene in the presence of Pd(PPh3)4 and CuI in DMF.", "Step 3: Synthesis of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene by reacting 2,5-dibromo-3-tetradecylthiophene and 2,5-dibromo-3-thiophen-2-ylthiophene in the presence of K2CO3 and Pd(PPh3)4 in NMP.", "Polymerization of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene monomer:", "Step 1: Dissolve the monomer in acetonitrile and add LiClO4 and tetrabutylammonium hexafluorophosphate as electrolytes.", "Step 2: Electrochemically polymerize the monomer using a potentiostat at a constant potential of 0.8 V vs. Ag/AgCl electrode.", "Step 3: Purify the resulting polymer by Soxhlet extraction with methanol and chloroform." ] } | |
| 888491-19-8 | |
分子式 |
(C₄₂H₆₄S₄)n |
分子量 |
-697.22 |
同義語 |
PBTTT-C14; Lisicon SP 210; Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-ditetradecyl[2,2’-bithiophene]-5,5’-diyl)] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)
![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)




![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
